1-Acetoacetoxy-2-Methoxy-3-Butene
Description
Its structure features a conjugated diene system (C3-C4 double bond) and reactive ester moieties, making it a candidate for applications in polymer chemistry, crosslinking agents, or specialty organic synthesis.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-methoxybut-3-enyl 3-oxobutanoate |
InChI |
InChI=1S/C9H14O4/c1-4-8(12-3)6-13-9(11)5-7(2)10/h4,8H,1,5-6H2,2-3H3 |
InChI Key |
LZYQSBMNGOBCAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC(C=C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis
The compound’s key structural features are compared below with analogs identified in the evidence:
Physical Properties (Theoretical Inference)
While direct data on the target compound is unavailable, trends can be hypothesized:
- Boiling Point : The methoxy group may result in a higher boiling point than 1-Ethoxy-3-methyl-2-butene due to increased polarity.
- Solubility : The acetoacetoxy group enhances solubility in polar aprotic solvents compared to methyl laurate’s hydrophobic nature.
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